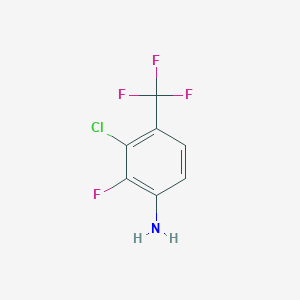

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline

Description

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline is a halogenated aniline derivative with a trifluoromethyl (-CF₃) group at the para position (C4), chlorine at the meta position (C3), and fluorine at the ortho position (C2). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-chloro-2-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZNCUORKSLUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)aniline typically involves multi-step organic reactionsFor instance, starting from 2-chloro-4-fluoroaniline, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is also a candidate for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Coupling: Boron reagents and palladium catalysts under mild conditions.

Major Products

The major products formed from these reactions include various substituted anilines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of various bioactive molecules:

- Analgesics : It is used in the synthesis of ocfentanil derivatives, which are potent analgesics used in pain management.

- Antimicrobials : The compound has potential applications in developing new antimicrobial agents due to its ability to modify biological activity through fluorination.

Agricultural Chemistry

This compound is also significant in agricultural applications, particularly as an intermediate for insect growth regulators (IGRs):

- Flufenoxuron Synthesis : It is a key intermediate in the production of flufenoxuron, an IGR used to control pests on crops like apples and cotton. The synthesis method involves reactions that yield high purity and efficiency, making it suitable for large-scale production .

Case Studies

- Flufenoxuron Development :

- Pharmaceutical Applications :

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets. The presence of electron-withdrawing groups influences its reactivity and binding affinity to biological molecules. This compound can modulate enzymatic activities and receptor functions, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Electronic Effects

The biological and chemical properties of halogenated anilines are highly dependent on substituent positions and electronegativity. Key analogs include:

Key Observations :

- Ortho Effect : Ortho-substituted CF₃ analogs (e.g., 2-CF₃) exhibit enhanced biological activity due to reduced basicity and increased lipophilicity .

- Para-CF₃ Advantage : Para-CF₃ groups (as in the target compound) improve cholinesterase inhibition and metabolic stability compared to meta-CF₃ derivatives .

Cholinesterase Inhibition

- 4-(Trifluoromethyl)aniline derivatives (e.g., methyl(phenyl)carbamate 4c) show potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.97 µM), outperforming 4-fluoroaniline analogs .

- 3-(Trifluoromethyl)aniline derivatives are less active, likely due to steric hindrance and reduced basicity .

Antituberculosis and Cytotoxicity

- Amides derived from 4-(trifluoromethyl)aniline exhibit antituberculosis activity (IC₉₀ = 2.8–6.7 µM) but suffer from cytotoxicity (SI = 0.8–4.6) .

- Nitro-substituted analogs (e.g., 5-chloro-2-nitro-4-CF₃-aniline) show similar trade-offs between potency and toxicity .

Metabolic Stability

- 3-Chloro-4-fluoroaniline is rapidly sulfated in dogs and rats, suggesting that additional substituents (e.g., CF₃) in the target compound may slow metabolism .

Computational and Spectroscopic Insights

- DFT Calculations : B3LYP/6-31G(d) methods predict vibrational spectra (IR, Raman) and NMR shifts for chloro-fluoroanilines, aiding in structural validation .

- Ortho-Substitution Effects : Computational studies suggest that ortho-CF₃ groups reduce basicity, aligning with observed lower activity in 3-CF₃ analogs .

Biological Activity

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of halogen substituents. These modifications can enhance biological activity through various mechanisms, including increased lipophilicity and improved interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A trifluoromethyl group, which is known to enhance metabolic stability and increase the lipophilicity of the molecule.

- A chlorine atom and a fluorine atom that can participate in hydrogen bonding and other interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitubercular agent, its cytotoxic effects on cancer cell lines, and its inhibitory effects on key enzymes.

Antitubercular Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antitubercular activity. For instance, derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in studies, demonstrating effective inhibition at concentrations as low as 0.8–1.6 µM for structurally similar derivatives .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| 2-chloro-4-trifluoromethyl derivative | 0.8–1.6 | Highly potent |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The presence of halogen substituents has been correlated with increased cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds often fall within low micromolar ranges, indicating significant antiproliferative activity.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes such as cyclooxygenase (COX), lipoxygenases (LOX), and various histone deacetylases (HDACs). The trifluoromethyl group enhances binding interactions due to its electron-withdrawing nature, leading to improved enzyme inhibition profiles.

| Enzyme | IC50 (μM) | Activity Level |

|---|---|---|

| COX-2 | 19.2 | Moderate |

| LOX-5 | 13.2 | Moderate |

| HDAC1 | >8.7 | Low |

Structure-Activity Relationships (SAR)

The incorporation of halogen atoms in the para and ortho positions significantly influences the biological activity of anilines. Studies indicate that:

- The trifluoromethyl group enhances metabolic stability and membrane permeability.

- The positioning of chlorine and fluorine atoms affects the overall potency against targeted pathogens or cancer cells.

Case Studies

- Antitubercular Evaluation : A series of aniline derivatives were synthesized and tested against M. tuberculosis. Compounds with a trifluoromethyl group consistently showed lower MIC values compared to their non-fluorinated counterparts, highlighting the importance of this functional group in enhancing antitubercular activity .

- Cytotoxicity Assessment : In a study evaluating multiple aniline derivatives, those with halogen substitutions exhibited significant cytotoxicity against several cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.